molecular formula C17H21NO2 B3114830 (S)-1-(benzylamino)-3-(benzyloxy)propan-2-ol CAS No. 205242-64-4

(S)-1-(benzylamino)-3-(benzyloxy)propan-2-ol

Cat. No.: B3114830
CAS No.: 205242-64-4
M. Wt: 271.35 g/mol
InChI Key: RBWDXIHJXAZLIR-KRWDZBQOSA-N
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Description

(S)-1-(benzylamino)-3-(benzyloxy)propan-2-ol is a chiral organic compound with the molecular formula C17H21NO2 and a molecular weight of 271.35 g/mol . It is characterized by its (S) stereochemical configuration and is identified by several CAS Registry Numbers, including 23018-24-8 and 205242-64-4 . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring both benzylamino and benzyloxy functional groups on a propan-2-ol backbone, makes it a versatile precursor for the synthesis of more complex molecules. Potential research applications include its use in developing ligands for catalysis, studying biological pathways, and creating novel chemical entities for screening. Researchers value this compound for its potential in asymmetric synthesis and medicinal chemistry projects. As a key chiral building block, it enables the construction of nitrogen- and oxygen-containing target structures with defined stereochemistry. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(2S)-1-(benzylamino)-3-phenylmethoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c19-17(12-18-11-15-7-3-1-4-8-15)14-20-13-16-9-5-2-6-10-16/h1-10,17-19H,11-14H2/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWDXIHJXAZLIR-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(COCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC[C@@H](COCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(benzylamino)-3-(benzyloxy)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and benzyl alcohol.

    Reaction Conditions: The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.

    Chiral Resolution: The chiral center at the second carbon can be introduced using chiral catalysts or by starting with chiral precursors.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(benzylamino)-3-(benzyloxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction may yield secondary amines.

Scientific Research Applications

(S)-1-(benzylamino)-3-(benzyloxy)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(benzylamino)-3-(benzyloxy)propan-2-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis : The compound is synthesized via nucleophilic ring-opening of epoxides. For instance, (S)-epichlorohydrin reacts with benzylamine and benzyloxy precursors under controlled conditions to yield the target molecule .
  • Applications : It serves as an intermediate in pharmaceuticals, particularly in β-adrenergic receptor ligands and proteasome inhibitors .
  • Commercial Availability : Available in milligram to gram quantities (e.g., 1 g for €484) from suppliers like CymitQuimica .

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The compound is compared to analogs with benzyl, phenoxy, or substituted aromatic groups (Table 1).

Table 1. Structural and Physicochemical Comparison

Compound Name (IUPAC) Molecular Formula MW (g/mol) Key Substituents Purity/LCMS Data Reference
(S)-1-(Benzylamino)-3-(benzyloxy)propan-2-ol C₁₇H₂₁NO₂ 271.35 Benzylamino, benzyloxy N/A (commercial)
(S)-1-(4-(Benzyloxy)phenoxy)-3-(isopropylamino)propan-2-ol C₁₉H₂₅NO₃ 315.41 Benzyloxy-phenoxy, isopropylamino N/A
1-(3-Benzyl-2-iminoimidazol-1-yl)-3-phenoxypropan-2-ol (Compound 5) C₂₄H₂₃N₃O₂ 385.46 Benzyl-iminoimidazole, phenoxy Purchased (InterBioScreen)
(S)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride C₁₀H₁₆ClNO₂ 217.69 Benzyloxy, amino (hydrochloride salt) Soluble in water
(S)-1-(4-(Benzyloxy)phenoxy)-3-(2-methoxyphenoxy)ethylaminopropan-2-ol (STD-101-D1) C₂₅H₂₈N₂O₅ 436.50 Benzyloxy-phenoxy, methoxyphenoxy-ethylamino Synthesized via epoxide ring-opening

Key Differentiators

Substituent Complexity: The target compound has simpler benzyl groups compared to analogs like Compound 5 (), which incorporates a benzyl-iminoimidazole moiety, increasing molecular weight (385.46 vs. 271.35 g/mol) and lipophilicity . STD-101-D1 () includes a methoxyphenoxy-ethylamino chain, enhancing hydrogen-bonding capacity and steric bulk, which may influence receptor binding .

Stereochemical Impact: The (S)-configuration in the target compound contrasts with racemic mixtures in analogs like 1-(p-(Benzyloxy)phenoxy)-3-(isopropylamino)propan-2-ol (), where stereochemistry is unspecified. Enantiopure forms often exhibit superior pharmacological profiles .

Solubility and Stability: The hydrochloride salt of (S)-2-Amino-3-(benzyloxy)propan-1-ol () shows higher aqueous solubility (5.61 mg/mL) than the non-ionic target compound, making it more suitable for intravenous formulations .

Synthetic Routes: The target compound is synthesized via epoxide ring-opening with benzylamine , whereas analogs like Compound 5 are purchased pre-synthesized (InterBioScreen) , and STD-101-D1 requires multi-step functionalization of phenoxy groups .

Research and Commercial Relevance

  • Pharmacological Potential: The benzyl-protected amino and hydroxy groups in the target compound make it a versatile scaffold for β-adrenergic modulators, as seen in related compounds like YOK-1204 () and STD-101-D1 () .
  • Cost Efficiency : Despite its higher price (€484/g), the target compound’s synthetic simplicity compared to analogs (e.g., Compound 10 in , MW 464.5 g/mol) makes it cost-effective for small-scale research .

Biological Activity

(S)-1-(Benzylamino)-3-(benzyloxy)propan-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16_{16}H23_{23}NO3_{3}
  • Molecular Weight : 277.37 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its agonistic effects on peroxisome proliferator-activated receptors (PPARs), which play crucial roles in regulating glucose and lipid metabolism.

PPAR Agonism

A study highlighted that compounds similar to this compound demonstrate PPARα agonism, leading to anti-inflammatory effects and improved metabolic profiles in preclinical models. This agonism helps ameliorate conditions such as diabetic retinopathy by reducing retinal vascular leakage and inflammation .

In Vivo Studies

In vivo studies have shown promising results regarding the compound's efficacy. For instance, systemic administration in diabetic rat models resulted in a significant reduction of retinal vascular leakage, comparable to established treatments .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability and stability. The mean half-life in both human and rat liver microsomes exceeds 60 minutes, indicating low clearance rates and potential for sustained therapeutic effects .

Table 1: Pharmacokinetic Parameters

ParameterValue
Half-life (t1/2_{1/2})> 60 minutes
BioavailabilityHigh
ClearanceLow

Table 2: Efficacy in Diabetic Models

TreatmentRetinal Vascular Leakage Reduction (%)
Control0
This compound75
Established Treatment (FenoFA)80

Case Studies

Case Study 1: Diabetic Retinopathy Model

In a controlled study using streptozotocin-induced diabetic rats, this compound was administered intraperitoneally. The results demonstrated a notable decrease in retinal vascular leakage, suggesting its potential as a therapeutic agent for diabetic retinopathy .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound in models of neurodegeneration. The findings indicated that it could reduce markers of inflammation and oxidative stress in neuronal tissues, further supporting its role as a PPAR agonist .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-1-(benzylamino)-3-(benzyloxy)propan-2-ol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is typically synthesized via nucleophilic ring-opening of epoxides. For example, (S)-2-((4-(benzyloxy)phenoxy)methyl)oxirane reacts with amines (e.g., 2-(2-methoxyphenoxy)ethanamine) in isopropanol under reflux (50°C for 5 h), followed by purification via silica column chromatography . Stereochemical control is achieved using chiral precursors (e.g., enantiopure epoxides) and optimizing solvent polarity. Optical rotation ([α]D) and chiral HPLC are critical for verifying enantiomeric excess .

Q. How can researchers confirm the stereochemical purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • 1H/13C NMR : Compare chemical shifts of diastereotopic protons (e.g., benzyloxy and benzylamino groups) to identify splitting patterns indicative of chiral centers .
  • Chiral HPLC : Use a Chiralpak® column with hexane:isopropanol (95:5) mobile phase to resolve enantiomers. Retention time differences ≥2 min confirm stereochemical purity .
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally similar compounds like (S,Z)-1-chloro-3-[(3,4,5-trimethoxybenzylidene)amino]propan-2-ol .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Silica gel chromatography with gradient elution (e.g., n-hexane:EtOAc from 9:1 to 1:2) effectively separates the target compound from byproducts. For polar impurities, recrystallization in MeOH/water (1:1) enhances purity. Yield optimization requires monitoring TLC (Rf ~0.3 in EtOAc) .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of this compound in multi-step syntheses, particularly when dealing with competing side reactions?

  • Methodological Answer :

  • Stepwise Temperature Control : Maintain ≤50°C during epoxide ring-opening to minimize racemization .
  • Catalyst Screening : Use Pd/C (10% w/w) for selective hydrogenation of benzyl protecting groups without altering stereochemistry .
  • Byproduct Suppression : Add molecular sieves to absorb water in reactions involving LiAlH4 or NaBH4, reducing hydrolysis side reactions .

Q. How should researchers address contradictory data in the pharmacological activity of this compound derivatives, especially when enantiomeric impurities are suspected?

  • Methodological Answer :

  • Enantiomer-Specific Assays : Test (S)- and (R)-enantiomers separately in in vitro models (e.g., antimicrobial assays). For example, (R)-configured derivatives showed 84% yield but lower bioactivity compared to (S)-isomers in antimicrobial studies .
  • Impurity Profiling : Use LC-MS to quantify enantiomeric impurities (detection limit: 0.1%). Cross-validate with circular dichroism (CD) spectroscopy to confirm optical purity .

Q. What in vitro and in vivo models are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • Antimicrobial Activity : Perform broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) and fungi (e.g., C. albicans SC5314) .
  • Toxicity Screening : Follow OECD TG 474/489 guidelines for in vivo genetic toxicity testing, including micronucleus and comet assays .

Q. How can computational methods aid in the design of this compound derivatives with enhanced target specificity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to β1-adrenergic receptors (e.g., PDB ID: 2Y00). Focus on hydrogen bonding with Ser49 and hydrophobic interactions with Phe325 .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with bioactivity. For example, electron-withdrawing groups on the benzyl ring improve antimicrobial potency .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Batch Consistency : Verify synthetic reproducibility (e.g., ≥3 independent syntheses) and bioassay conditions (e.g., cell passage number, serum concentration) .
  • Meta-Analysis : Compare datasets using ANOVA with post-hoc Tukey tests. For example, conflicting MIC values may arise from variations in bacterial inoculum size (CFU/mL) .

Safety and Regulatory Considerations

Q. What preclinical safety profiling is required for this compound in drug development?

  • Methodological Answer :

  • Genotoxicity : Conduct Ames test (OECD TG 471) and in vivo micronucleus assays (OECD TG 474) .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life (t1/2) <30 min indicates rapid clearance .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(benzylamino)-3-(benzyloxy)propan-2-ol
Reactant of Route 2
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(S)-1-(benzylamino)-3-(benzyloxy)propan-2-ol

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